

A Comprehensive Technical Guide to 3-(Trifluoromethyl)benzylamine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)benzylamine

Cat. No.: B1346619

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CAS Number: 2740-83-2 Synonyms: (3-(Trifluoromethyl)phenyl)methanamine, 3-(Aminomethyl)benzotrifluoride, m-Trifluoromethylbenzylamine

This technical guide provides an in-depth overview of **3-(Trifluoromethyl)benzylamine**, a crucial chemical intermediate in the fields of medicinal chemistry and materials science. This document consolidates key physicochemical properties, safety protocols, and synthetic applications, tailored for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

3-(Trifluoromethyl)benzylamine is a substituted benzylamine featuring a trifluoromethyl group at the meta-position of the phenyl ring.^[1] This substitution significantly influences its chemical properties, such as basicity and lipophilicity, making it a valuable building block in organic synthesis. It typically presents as a colorless to light yellow liquid.^{[2][3]} The core properties are summarized below.

Property	Value	Source(s)
CAS Number	2740-83-2	[1] [2] [4]
Molecular Formula	C ₈ H ₈ F ₃ N	[1] [2] [5]
Molecular Weight	175.15 g/mol	[1] [2] [4]
Appearance	Clear, colorless to yellow liquid	[2] [3]
Boiling Point	93-97 °C (at 22 mmHg)	[1] [2] [6]
Density	1.222 g/mL (at 25 °C)	[1] [4] [7]
Refractive Index	1.462 - 1.464 (at 20 °C)	[1] [2] [4]
Flash Point	71 °C (159.8 °F) - closed cup	[1] [2] [4]
Vapour Pressure	0.89 mmHg (at 25 °C)	[1]
Solubility	Insoluble in water	[2] [3]

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[\[2\]](#)[\[3\]](#)[\[4\]](#) It is also harmful if swallowed.[\[3\]](#)[\[8\]](#) Proper personal protective equipment (PPE), including gloves, goggles, and a face shield, is mandatory when handling this substance.[\[4\]](#)[\[7\]](#) Work should be conducted in a well-ventilated fume hood.

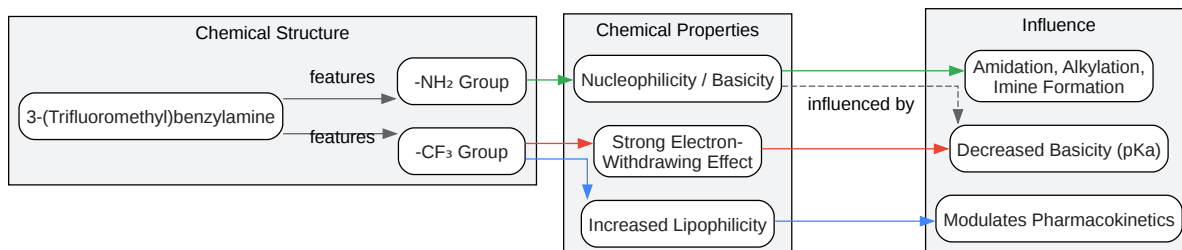
Safety Information	Details	Source(s)
GHS Pictogram	GHS05 (Corrosion)	[4][7]
Signal Word	Danger	[3][4][7]
Hazard Statements	H302: Harmful if swallowed H314: Causes severe skin burns and eye damage	[3][8]
Precautionary Statements	P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310	[4][7][8]
Hazard Class	8 (Corrosive substances)	[1]
Packing Group	III	[1]
UN Number	2735	[1]

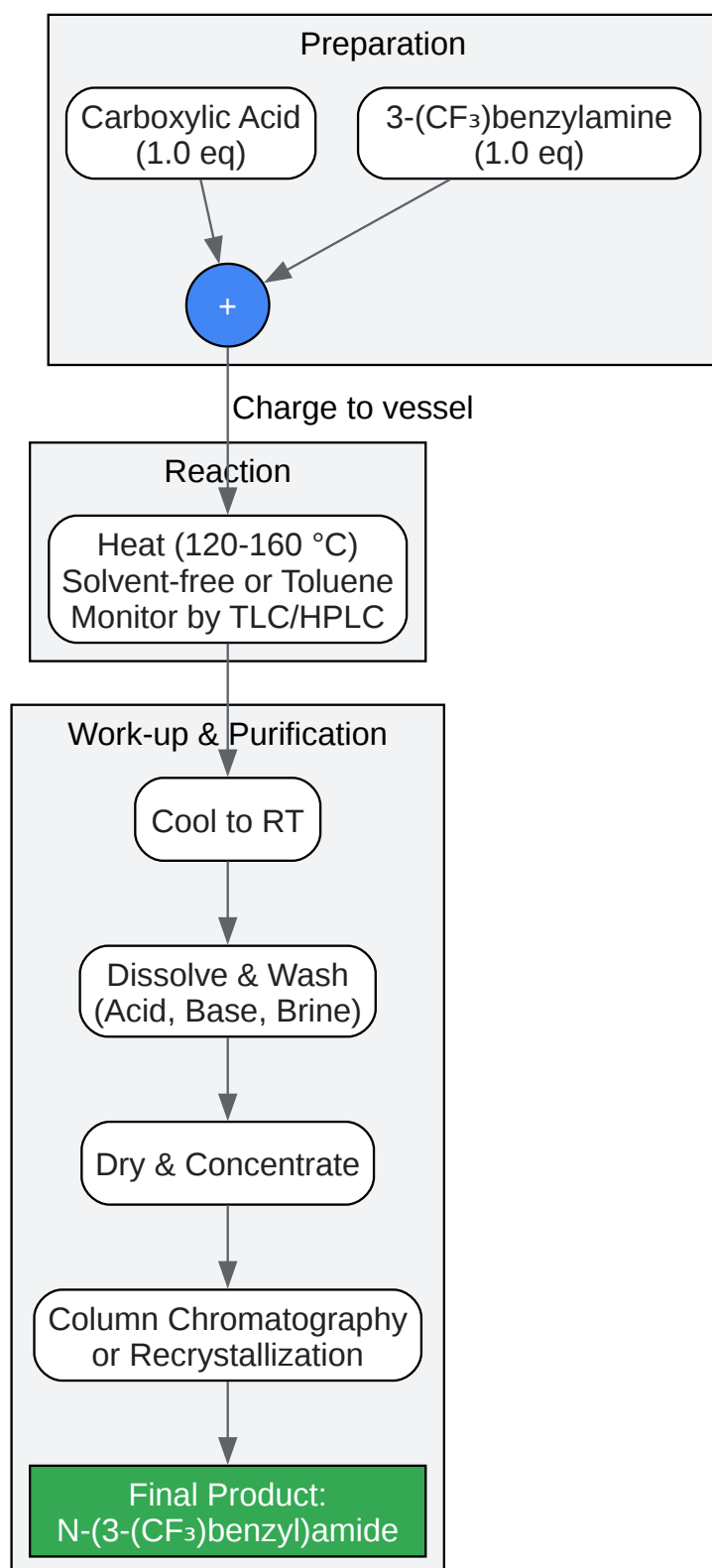
Reactivity and Synthetic Profile

The chemical behavior of **3-(Trifluoromethyl)benzylamine** is dictated by its two primary functional groups: the nucleophilic primary amine (-NH₂) and the electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring.

- Nucleophilic Amine:** The primary amine group readily participates in a variety of common organic reactions, including N-alkylation, reductive amination, and acylation to form amides. This reactivity makes it a versatile reagent for introducing the 3-(trifluoromethyl)benzyl moiety into target molecules.
- Electron-Withdrawing Effects:** The potent electron-withdrawing nature of the -CF₃ group decreases the electron density of the phenyl ring and reduces the basicity of the benzylamine nitrogen compared to its non-fluorinated analog. This modification can be critical for tuning the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

- Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule (LogP: 2.86), a property often exploited in drug design to enhance membrane permeability.
[\[1\]](#)





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